molecular formula C14H24N2O2 B2356180 N-[2-[(3R,5S)-3,5-Dimethylazepan-1-yl]-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2361681-96-9

N-[2-[(3R,5S)-3,5-Dimethylazepan-1-yl]-2-oxoethyl]-N-methylprop-2-enamide

Cat. No.: B2356180
CAS No.: 2361681-96-9
M. Wt: 252.358
InChI Key: IJXHDMAUXYKLKJ-VXGBXAGGSA-N
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Description

N-[2-[(3R,5S)-3,5-Dimethylazepan-1-yl]-2-oxoethyl]-N-methylprop-2-enamide is a complex organic compound characterized by its unique azepane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(3R,5S)-3,5-Dimethylazepan-1-yl]-2-oxoethyl]-N-methylprop-2-enamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the azepane ring through cyclization reactions, followed by functional group modifications to introduce the oxoethyl and methylprop-2-enamide moieties. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(3R,5S)-3,5-Dimethylazepan-1-yl]-2-oxoethyl]-N-methylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.

    Substitution: Commonly involves replacing one functional group with another, which can be useful in modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-[(3R,5S)-3,5-Dimethylazepan-1-yl]-2-oxoethyl]-N-methylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-[2-[(3R,5S)-3,5-Dimethylazepan-1-yl]-2-oxoethyl]-N-methylprop-2-enamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[(3R,5S)-3,5-Dimethylazepan-1-yl]-2-oxoethyl]-N-methylprop-2-enamide stands out due to its azepane ring structure, which imparts unique chemical and biological properties. This structural feature differentiates it from other similar compounds, potentially offering distinct advantages in various applications.

Properties

IUPAC Name

N-[2-[(3R,5S)-3,5-dimethylazepan-1-yl]-2-oxoethyl]-N-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-5-13(17)15(4)10-14(18)16-7-6-11(2)8-12(3)9-16/h5,11-12H,1,6-10H2,2-4H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXHDMAUXYKLKJ-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC(C1)C)C(=O)CN(C)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@@H](C1)C)C(=O)CN(C)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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